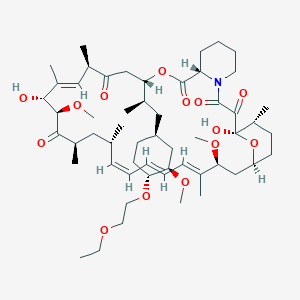

Umirolimus

描述

sirolimus derivative from a biodegradable polylactic acid polymer; possesses enhanced anti-inflammatory and antiproliferative activity with an improved pharmacokinetic profile; structure in first source

属性

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H87NO14/c1-12-67-26-27-68-45-24-22-41(31-48(45)65-10)30-37(5)47-33-44(57)36(4)29-39(7)50(59)51(66-11)49(58)38(6)28-34(2)18-14-13-15-19-35(3)46(64-9)32-42-23-21-40(8)55(63,70-42)52(60)53(61)56-25-17-16-20-43(56)54(62)69-47/h13-15,18-19,29,34,36-38,40-43,45-48,50-51,59,63H,12,16-17,20-28,30-33H2,1-11H3/b15-13+,18-14+,35-19+,39-29+/t34-,36-,37-,38-,40-,41+,42+,43+,45-,46+,47+,48-,50-,51+,55-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSFXUWWPNHNAZ-PKJQJFMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCO[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H87NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

986.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851536-75-9 | |

| Record name | Biolimus A9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851536-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umirolimus [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851536759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UMIROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U36PGF65JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Umirolimus: A Deep Dive into its Mechanism of Action in Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Umirolimus on vascular smooth muscle cells (SMCs). This compound, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant and a key component of drug-eluting stents designed to prevent in-stent restenosis following coronary angioplasty.[1][2] Its efficacy lies in its ability to inhibit the proliferation and migration of SMCs, which are critical events in the pathogenesis of neointimal hyperplasia, the primary cause of restenosis.[1][3]

Core Mechanism: Inhibition of the mTOR Signaling Pathway

The primary mechanism of action of this compound in smooth muscle cells is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, specifically mTOR complex 1 (mTORC1).[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

The signaling cascade initiated by this compound can be summarized as follows:

-

Cellular Entry and Binding: Being highly lipophilic, this compound readily crosses the cell membrane of smooth muscle cells.[2]

-

Formation of the this compound-FKBP12 Complex: Once inside the cell, this compound binds to the intracellular protein FK506-binding protein 12 (FKBP12).[1][2]

-

Inhibition of mTORC1: The resulting this compound-FKBP12 complex then allosterically binds to and inhibits the kinase activity of mTORC1.[1]

-

Downstream Effects: The inhibition of mTORC1 leads to a cascade of downstream events, including:

-

Reduced Phosphorylation of p70 S6 Kinase (p70S6K): This leads to a decrease in protein synthesis, particularly of components required for cell cycle progression.[4][5]

-

Activation of 4E-BP1: Inhibition of mTORC1 leads to the dephosphorylation and activation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn inhibits the initiation of translation of key mRNAs involved in cell growth.[6]

-

-

Cell Cycle Arrest: The culmination of these downstream effects is the arrest of the cell cycle in the G1 phase, preventing the transition to the S phase where DNA replication occurs.[1][7] This cytostatic effect is the cornerstone of this compound's anti-proliferative action on smooth muscle cells.[7]

Caption: Signaling pathway of this compound in smooth muscle cells.

Quantitative Data on the Effects of this compound Analogs

| Compound | Cell Type | Endpoint | IC50 Value | Reference |

| Sirolimus | Vascular Smooth Muscle Cells | PDGF-induced DNA Synthesis | 5 x 10-9 M | [8] |

| Sirolimus | Vascular Smooth Muscle Cells | bFGF-induced DNA Synthesis | 8 x 10-10 M | [8] |

| Sirolimus | Vascular Smooth Muscle Cells | Proliferation | 4.1 x 10-10 M | [9] |

| Tacrolimus | Vascular Smooth Muscle Cells | Proliferation | 3.8 x 10-9 M | [9] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound and its analogs on smooth muscle cells.

Smooth Muscle Cell Proliferation Assay (e.g., BrdU Incorporation)

This assay measures the rate of DNA synthesis, a hallmark of cell proliferation.

Methodology:

-

Cell Culture: Human coronary artery smooth muscle cells (HCASMCs) are cultured in appropriate growth medium.

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase, the growth medium is replaced with a serum-free medium for 24-48 hours.

-

Treatment: Cells are then treated with varying concentrations of this compound (or a vehicle control) for a specified pre-incubation period.

-

Stimulation: Proliferation is induced by adding a mitogen, such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS).

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the wells and incubated for several hours. During this time, BrdU is incorporated into the DNA of proliferating cells.

-

Detection: The cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Quantification: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.

Caption: Workflow for a BrdU-based smooth muscle cell proliferation assay.

Western Blotting for mTOR Pathway Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology:

-

Cell Culture and Treatment: HCASMCs are cultured, synchronized, and treated with this compound and a mitogen as described for the proliferation assay.

-

Cell Lysis: At various time points, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting light signal is captured using a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Analysis: The density of the bands for the phosphorylated proteins is normalized to the density of the bands for the total proteins to determine the effect of this compound on their phosphorylation status.

Caption: General workflow for Western blotting analysis.

Conclusion

This compound exerts its potent anti-proliferative effects on vascular smooth muscle cells through the targeted inhibition of the mTORC1 signaling pathway. By forming a complex with FKBP12, it effectively shuts down a critical hub for cell growth and proliferation, leading to G1 phase cell cycle arrest. This well-defined mechanism of action, supported by extensive research on its parent compound and analogs, provides a strong rationale for its successful application in drug-eluting stents to combat in-stent restenosis. Further research focusing on the specific quantitative aspects of this compound and potential off-target effects will continue to refine our understanding of this important therapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Vascular Smooth Muscle Cell Proliferation in Restenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antirestenotic mechanisms of everolimus on human coronary artery smooth muscle cells: inhibition of human coronary artery smooth muscle cell proliferation, but not migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapamycin derivative, biolimus, preferentially activates autophagy in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-eluting stents: sirolimus and paclitaxel differentially affect cultured cells and injured arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of rapamycin on growth factor-stimulated vascular smooth muscle cell DNA synthesis. Inhibition of basic fibroblast growth factor and platelet-derived growth factor action and antagonism of rapamycin by FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of tacrolimus or sirolimus on proliferation of vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Umirolimus and the mTOR Signaling Pathway: A Technical Guide to its Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umirolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The primary mechanism of action of this compound involves the formation of a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to and allosterically inhibits the mTOR complex 1 (mTORC1). The inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, notably the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The consequence of this signaling blockade is the induction of G1 phase cell cycle arrest, thereby preventing cellular proliferation. This targeted anti-proliferative effect is leveraged in clinical applications, most notably in drug-eluting stents designed to prevent restenosis following coronary angioplasty by inhibiting the proliferation of vascular smooth muscle cells.[1]

The mTOR Signaling Pathway: An Overview

The mTOR signaling pathway is a crucial cellular cascade that integrates signals from growth factors, nutrients, and cellular energy status to orchestrate a range of anabolic and catabolic processes. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with unique components and downstream targets. This compound, like its parent compound sirolimus, is a specific inhibitor of mTORC1.

mTORC1 is a master regulator of protein synthesis and cell growth. Its key downstream targets include:

-

p70S6K (S6 Kinase): When phosphorylated by mTORC1, p70S6K becomes active and phosphorylates several substrates, including the ribosomal protein S6, which enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

-

4E-BP1 (eIF4E-Binding Protein 1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation. Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from eIF4E, allowing for the initiation of translation.

By inhibiting mTORC1, this compound effectively blocks these critical steps in protein synthesis, leading to a reduction in cell growth and proliferation.

Mechanism of this compound-Mediated mTORC1 Inhibition

The inhibitory action of this compound on the mTOR signaling pathway is a multi-step process initiated by its entry into the cell:

-

Intracellular Binding: this compound, a lipophilic macrolide, readily crosses the cell membrane. Once inside the cytoplasm, it binds with high affinity to the immunophilin FKBP12.[1]

-

Formation of the Inhibitory Complex: The binding of this compound to FKBP12 induces a conformational change in the protein, creating a ternary complex (this compound-FKBP12).

-

Allosteric Inhibition of mTORC1: This this compound-FKBP12 complex then interacts with the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex. This binding event does not directly inhibit the catalytic activity of mTOR kinase but rather acts as an allosteric inhibitor, preventing the association of mTORC1 with its downstream substrates, p70S6K and 4E-BP1.

-

Downstream Effects: The lack of phosphorylation of p70S6K and 4E-BP1 leads to a cascade of events culminating in the inhibition of protein synthesis and cell cycle arrest in the G1 phase.[1]

Quantitative Data on this compound Activity

| Parameter | Compound | Cell Type | Value | Reference |

| IC50 (DNA Synthesis Inhibition) | Sirolimus | Vascular Smooth Muscle Cells (VSMC) | 5 x 10-9 M | --INVALID-LINK-- |

| IC50 (Proliferation Inhibition) | Sirolimus | Vascular Smooth Muscle Cells (VSMC) | 4.1 x 10-9 M | --INVALID-LINK-- |

Experimental Protocols for Assessing this compound Activity

To investigate the inhibitory effects of this compound on the mTOR signaling pathway, a series of in vitro experiments are typically performed. The following are detailed methodologies for key assays.

Western Blot Analysis of mTORC1 Substrate Phosphorylation

This protocol is designed to quantify the phosphorylation status of p70S6K and 4E-BP1 in response to this compound treatment.

Materials:

-

Vascular smooth muscle cells (VSMCs) or other relevant cell lines

-

Cell culture medium and supplements

-

This compound (in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate VSMCs at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of VSMCs.

Materials:

-

VSMCs

-

96-well cell culture plates

-

This compound

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

VSMCs

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture and treat VSMCs with this compound or vehicle control as described for the other assays.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a highly specific and potent inhibitor of the mTORC1 signaling pathway. Its mechanism of action, involving the formation of an inhibitory complex with FKBP12 and subsequent allosteric inhibition of mTORC1, leads to the suppression of key downstream effectors of protein synthesis and results in G1 cell cycle arrest. This well-defined mechanism underscores its clinical utility as an anti-proliferative agent, particularly in the context of drug-eluting stents for the prevention of restenosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other mTOR inhibitors in various research and drug development settings.

References

Umirolimus (Biolimus A9): A Technical Guide to a Sirolimus Derivative for Drug-Eluting Stents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Umirolimus, also known to as Biolimus A9, is a semi-synthetic macrocyclic lactone derived from sirolimus (rapamycin).[1][2] Developed specifically for use in drug-eluting stents (DES), this compound exhibits potent immunosuppressive and anti-proliferative properties by inhibiting the mammalian target of rapamycin (mTOR) pathway.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a sirolimus derivative, its physicochemical properties, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of drug-eluting technologies and therapies targeting cell proliferation and immunological responses.

Introduction

The advent of drug-eluting stents has revolutionized interventional cardiology by significantly reducing the rates of in-stent restenosis, a process primarily driven by the proliferation of vascular smooth muscle cells. Sirolimus was the first drug to be successfully incorporated into a DES platform for this purpose. This compound (Biolimus A9) is a next-generation sirolimus derivative designed to optimize the therapeutic profile for localized drug delivery from a stent platform.[3]

This compound is a highly lipophilic compound, a characteristic that enhances its absorption into the vessel wall, leading to rapid cellular uptake and a reduced potential for systemic exposure.[3] Like its parent compound, sirolimus, this compound exerts its biological effects through the inhibition of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]

Physicochemical Properties

This compound is a derivative of sirolimus, modified to enhance its suitability for drug-eluting stent applications. The key physicochemical properties of this compound in comparison to sirolimus are summarized in the table below.

| Property | This compound (Biolimus A9) | Sirolimus (Rapamycin) | Reference(s) |

| Molecular Formula | C55H87NO14 | C51H79NO13 | [2] |

| Molecular Weight | 986.278 g/mol | 914.172 g/mol | [2] |

| CAS Number | 851536-75-9 | 53123-88-9 | [2] |

| Lipophilicity | High | High | [3] |

Mechanism of Action: mTOR Inhibition

This compound functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular processes. The mechanism of action is analogous to that of sirolimus and involves the following key steps:

-

Binding to FKBP12: this compound enters the cell and forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1]

-

Inhibition of mTORC1: The this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents the interaction of mTORC1 with its downstream substrates.[1]

-

Cell Cycle Arrest: The inhibition of mTORC1 signaling leads to the dephosphorylation of key proteins involved in cell cycle progression, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This ultimately results in the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[1]

This targeted inhibition of cell proliferation makes this compound highly effective in preventing the neointimal hyperplasia that leads to in-stent restenosis.

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound and its parent compound, sirolimus, is demonstrated by their low inhibitory concentrations.

| Compound | Assay | Target | IC50 | Reference(s) |

| Sirolimus | Cell-based | mTORC1 in HEK293 cells | ~0.1 nM | [4][5] |

| Sirolimus | Cell-based | mTORC1 | 0.1-0.5 nM | [5] |

| Everolimus | Cell-free | FKBP12 | 1.6-2.4 nM | [6] |

A pharmacokinetic study in Japanese patients implanted with a this compound (Biolimus A9)-eluting stent (Nobori) showed very low systemic exposure. The mean peak blood level of this compound was 0.09 ng/mL.[7] When adjusted for the loaded dose, the mean peak drug level was significantly lower than that of sirolimus- and everolimus-eluting stents, highlighting its targeted local delivery.[7]

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the activity of this compound.

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of mTORC1.

Materials:

-

Active mTORC1 enzyme

-

Inactive p70S6K protein (substrate)

-

ATP

-

Kinase assay buffer (e.g., 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2)

-

This compound/Sirolimus

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Prepare serial dilutions of this compound or a reference compound (e.g., sirolimus).

-

In a microcentrifuge tube, combine the active mTORC1 enzyme, the inactive p70S6K substrate, and the test compound in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 100 µmol/L).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., at Thr389).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the IC50 value.

Smooth Muscle Cell Proliferation Assay (MTS Assay)

This assay assesses the anti-proliferative effect of this compound on vascular smooth muscle cells (SMCs).

Materials:

-

Human aortic smooth muscle cells (HASMCs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound/Sirolimus

-

MTS reagent

-

96-well plates

Procedure:

-

Seed HASMCs into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.

-

Treat the cells with various concentrations of this compound or a reference compound in a fresh medium containing a mitogen (e.g., PDGF).

-

Incubate the cells for 48-72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][9][10]

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This method is used to confirm the mechanism of action by observing the phosphorylation status of key downstream targets of mTORC1.

Materials:

-

HASMCs or other relevant cell lines

-

This compound/Sirolimus

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture and treat cells with this compound as described in the proliferation assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).[11]

-

Incubate the membrane with primary antibodies overnight at 4°C.[11][12]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

-

Detect the protein bands using an ECL substrate.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Preclinical In-Stent Restenosis Animal Model (Porcine Coronary Artery Model)

The porcine coronary artery model is a well-established and recommended model for evaluating the safety and efficacy of drug-eluting stents.[13]

Procedure:

-

Animal Model: Use healthy domestic swine.

-

Stent Implantation:

-

Under general anesthesia and sterile conditions, gain femoral or carotid artery access.

-

Perform baseline quantitative coronary angiography (QCA) to measure the target vessel diameter.

-

Implant the this compound-eluting stent in a coronary artery (e.g., LAD, LCx, or RCA) with a stent-to-artery ratio of 1.1-1.2:1.[13]

-

Implant a bare-metal stent (BMS) in another coronary artery of the same animal as a control.

-

Perform post-implantation QCA to confirm successful stent deployment.

-

-

Follow-up:

-

Monitor the animals for a predetermined period (e.g., 28 days for neointimal hyperplasia assessment and longer for long-term safety).[13]

-

-

Endpoint Analysis:

-

At the end of the follow-up period, perform a final QCA.

-

Euthanize the animal and harvest the stented arterial segments.

-

Perform histopathological and morphometric analysis to assess neointimal thickness, area of stenosis, inflammation, and re-endothelialization.

-

Experimental and Logical Workflows

Preclinical Evaluation Workflow for a this compound-Eluting Stent

Caption: A typical workflow for the preclinical evaluation of a this compound-eluting stent.

Conclusion

This compound (Biolimus A9) represents a significant advancement in the field of drug-eluting stents. As a highly lipophilic derivative of sirolimus, it offers a potent and targeted inhibition of the mTOR pathway, effectively preventing in-stent restenosis. The detailed experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of this compound and other novel mTOR inhibitors in the context of drug-eluting technologies. Further research focusing on direct comparative studies of binding affinities and long-term clinical outcomes will continue to elucidate the full potential of this compound in interventional cardiology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. BioliMus A9 this compound cas 851536-75-9 [pharm-intermediates.com]

- 3. The Pharmacokinetics of Biolimus A9 after Elution from the Nobori Stent in Patients with Coronary Artery Disease: The NOBORI PK Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Drug-Eluting Stents in Preclinical Studies Updated Consensus Recommendations for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

Umirolimus: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umirolimus, also known as Biolimus A9, is a semi-synthetic macrocyclic lactone derived from sirolimus (rapamycin). It was specifically developed by Biosensors International for use in drug-eluting stents (DES) to prevent restenosis following percutaneous coronary interventions.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Discovery and Development

This compound was designed as a more lipophilic analogue of sirolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR).[1] The rationale behind its development was to create a compound with enhanced tissue absorption and retention, making it particularly suitable for localized drug delivery from a stent platform. The key structural modification is the introduction of a 2-ethoxyethyl ether at the C40-O position of the rapamycin macrocycle. This modification significantly increases the lipophilicity of the molecule, facilitating its rapid uptake and sustained presence within the vessel wall.[1]

The development of this compound-eluting stents has been evaluated in numerous clinical trials, including the STEALTH and LEADERS FREE studies, which have demonstrated its safety and efficacy in reducing restenosis.[2][3][4][5]

Chemical Synthesis

The synthesis of this compound (40-O-(2-ethoxyethyl)rapamycin) starts from the natural product sirolimus. The core of the synthesis is a regioselective etherification of the C40-hydroxyl group of sirolimus.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on available patent literature.

Materials:

-

Sirolimus

-

2-ethoxyethyl trifluoromethanesulfonate (or a similar activating group like pentafluorobenzene sulfonate)

-

N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine

-

Anhydrous dichloromethane (DCM) or toluene

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: To a solution of sirolimus in anhydrous DCM or toluene, add N,N-diisopropylethylamine and 2-ethoxyethyl trifluoromethanesulfonate. The reaction mixture is then heated to approximately 60°C under a nitrogen atmosphere.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic phase is washed sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a white solid.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[6][7][8][9][10][11][12]

Mechanism of Action

This compound exerts its antiproliferative and immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[13]

Signaling Pathway

Caption: this compound mechanism of action via mTORC1 inhibition.

This compound, like sirolimus, first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[13] This this compound-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[13] mTORC1 is a key regulator of protein synthesis and cell cycle progression. Its inhibition leads to the dephosphorylation of downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[12] This ultimately results in the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of smooth muscle cells, a key event in restenosis.[13] While this compound is a potent inhibitor of mTORC1, mTORC2 is relatively resistant to its acute effects.[14]

Preclinical and Clinical Data

The efficacy of this compound has been demonstrated in various preclinical and clinical studies.

In Vitro Activity

| Cell Line | Assay | IC50 | Reference |

| Human Coronary Artery Smooth Muscle Cells | Proliferation Assay | Not explicitly found for this compound, but sirolimus IC50 is ~5 x 10⁻⁹ M | [15] |

| Vascular Smooth Muscle Cells | DNA Synthesis | Not explicitly found for this compound, but sirolimus IC50 is 8 x 10⁻¹⁰ M for bFGF-induced synthesis | [15] |

Pharmacokinetic Properties

Pharmacokinetic studies of this compound eluted from drug-eluting stents have shown very low systemic exposure.

| Study | Stent | Max. Blood Concentration | Time to Max. Concentration | Reference |

| STEALTH PK | BioMatrix II | 394 pg/mL | Not specified | [16][17] |

Clinical Efficacy (STEALTH I Trial)

The STEALTH I trial was a first-in-man study comparing the this compound-eluting BioMatrix stent with a bare-metal stent (BMS).[18]

| Endpoint (6 months) | This compound-eluting Stent (n=80) | Bare-Metal Stent (n=40) | p-value | Reference |

| In-lesion Late Loss (mm) | 0.14 ± 0.45 | 0.40 ± 0.41 | 0.004 | [18][19] |

| In-stent Late Loss (mm) | 0.26 ± 0.43 | 0.74 ± 0.45 | <0.001 | [18][19] |

| Binary Restenosis | 3.9% | 7.7% | ns | [2] |

| Major Adverse Cardiac Events (MACE) | 3.8% | 2.5% | 0.72 | [2] |

Clinical Efficacy (LEADERS FREE Trial)

The LEADERS FREE trial compared a polymer-free this compound-coated stent with a bare-metal stent in patients at high bleeding risk.[3]

| Endpoint (2 years, Complex PCI) | This compound-coated Stent (n=346) | Bare-Metal Stent (n=321) | Hazard Ratio (95% CI) | p-value | Reference |

| Safety (Cardiac death, MI, stent thrombosis) | 16.2% | 21.7% | 0.70 (0.49-0.99) | <0.05 | [20] |

| Efficacy (Clinically driven TLR) | 10.8% | 18.1% | 0.54 (0.35-0.83) | <0.005 | [20] |

Experimental Protocols

Vascular Smooth Muscle Cell Proliferation Assay

This protocol is a general method to assess the antiproliferative effects of compounds like this compound on vascular smooth muscle cells (VSMCs).

Materials:

-

Human aortic or coronary artery smooth muscle cells (HAoSMCs or HCASMCs)

-

Smooth muscle cell growth medium (supplemented with serum and growth factors)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed VSMCs into 96-well plates at a density of approximately 3 x 10³ cells/well and allow them to adhere overnight.[21]

-

Serum Starvation: Synchronize the cells in the G0/G1 phase by serum-starving them for 24-48 hours in a low-serum medium.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a range from 10⁻¹⁰ to 10⁻⁶ M) in the presence of a mitogen like platelet-derived growth factor (PDGF). Include appropriate vehicle controls (DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

Proliferation Assessment:

-

MTT/WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable, proliferating cells.[21]

-

[³H]Thymidine Incorporation: Alternatively, pulse the cells with [³H]thymidine during the final hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[22][23]

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control and determine the IC50 value.

mTOR Inhibition Assay (Western Blot)

This protocol outlines a method to assess the inhibition of mTOR signaling by this compound.

Materials:

-

VSMCs or other suitable cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Culture VSMCs and treat with this compound at various concentrations for a defined period.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total p70S6K and 4E-BP1. Use an antibody against a housekeeping protein (actin or GAPDH) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of mTOR signaling.

Conclusion

This compound represents a significant advancement in the field of drug-eluting stents. Its tailored chemical structure provides favorable pharmacokinetic properties for localized drug delivery, and its potent inhibition of the mTOR pathway effectively reduces neointimal hyperplasia. The extensive clinical data from trials like STEALTH and LEADERS FREE have established its role as a safe and effective option for the prevention of restenosis in a broad range of patients. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound and other mTOR inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 4. Prospective Randomized Comparison of the BioFreedom Biolimus A9 Drug-Coated Stent Versus the Gazelle Bare-Metal Stent in Patients at High Bleeding Risk II - American College of Cardiology [acc.org]

- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 6. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a semi-automated assay for the highly sensitive quantification of Biolimus A9 in human whole blood using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new approach for the determination of immunosuppressive drugs using HPLC-MS/MS and Cs+ adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete assignments of the 1H and 13C resonances of 40-epi-(N1-tetrazolyl)-rapamycin and revised 13C assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. Effects of rapamycin on growth factor-stimulated vascular smooth muscle cell DNA synthesis. Inhibition of basic fibroblast growth factor and platelet-derived growth factor action and antagonism of rapamycin by FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sirolimus inhibits key events of restenosis in vitro/ex vivo: evaluation of the clinical relevance of the data by SI/MPL- and SI/DES-ratio's - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The pharmacokinetics of Biolimus A9 after elution from the BioMatrix II stent in patients with coronary artery disease: the Stealth PK Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Six-month results of a randomized study to evaluate safety and efficacy of a Biolimus A9 eluting stent with a biodegradable polymer coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacodynamics of immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LEADERS FREE IV (RCT): BioFreedom™ Ultra vs BioFreedom™ in HBR Patients | Clinical Research Trial Listing [centerwatch.com]

- 21. Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of tacrolimus or sirolimus on proliferation of vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Early-Stage Research of Umirolimus's Immunosuppressive Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umirolimus, also known as Biolimus A9, is a semi-synthetic macrocyclic lactone derived from sirolimus (rapamycin).[1] It is a potent immunosuppressive agent primarily known for its application in drug-eluting stents to prevent restenosis.[1] However, its inherent immunosuppressive properties, stemming from the inhibition of the mammalian target of rapamycin (mTOR) pathway, make it a subject of interest for broader applications in immunosuppression. This technical guide provides a comprehensive overview of the early-stage research into the immunosuppressive characteristics of this compound. It details its mechanism of action, presents comparative data of related mTOR inhibitors, outlines key experimental protocols for its evaluation, and visualizes the critical signaling pathways involved.

Mechanism of Action: mTORC1 Inhibition

This compound exerts its immunosuppressive effects through the targeted inhibition of the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[1] The mechanism is initiated by the binding of this compound to the intracellular protein FK506-binding protein 12 (FKBP12).[1] The resulting this compound-FKBP12 complex then specifically binds to and inhibits mTOR Complex 1 (mTORC1).[1]

This inhibition disrupts the downstream signaling cascade essential for T-lymphocyte activation and proliferation. A key consequence is the interference with the interleukin-2 (IL-2) receptor signaling pathway, which is vital for T-cell activation.[1] By inhibiting mTORC1, this compound effectively halts the cell cycle in the G1 phase, preventing T-cells from progressing to the S phase where DNA replication occurs.[1] This cell cycle arrest is the primary mechanism behind its potent immunosuppressive and anti-proliferative effects.

Quantitative Data on Immunosuppressive Effects of mTOR Inhibitors

While specific early-stage, publicly available quantitative data for this compound's immunosuppressive properties are limited, extensive research on the closely related mTOR inhibitors, sirolimus and everolimus, provides valuable comparative insights. The following tables summarize key findings from in vitro and in vivo studies on these analogs, which are expected to be predictive of this compound's activity due to their shared mechanism of action.

Table 1: In Vitro Inhibition of T-Cell Proliferation by mTOR Inhibitors

| Compound | Assay Type | Cell Type | IC50 | Reference |

| Sirolimus | Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Therapeutic levels (≥5 ng/mL) showed significant inhibition | [2] |

| Everolimus | Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent inhibition, more potent than sirolimus at certain concentrations | [3] |

| Sirolimus | T-Cell Proliferation Assay | Human PBMCs | Potent inhibition, required lower doses than other immunosuppressants for the same effect | [4] |

| Everolimus | T-Cell Proliferation Assay | Human PBMCs | Potent inhibitor of immune cell proliferation | [4] |

Table 2: Effects of mTOR Inhibitors on Cytokine Production

| Compound | Effect | Cell Type | Assay | Reference |

| Sirolimus | Inhibits cytokine-driven T-lymphocyte proliferation | T-lymphocytes | Not specified | [5] |

| Everolimus | Increased release of anti-inflammatory cytokine IL-1RA | Human Endothelial Aorta Cells | Not specified | [6] |

| Sirolimus | Did not increase IL-1RA release to the same extent as everolimus | Human Endothelial Aorta Cells | Not specified | [6] |

Table 3: Preclinical In Vivo Immunosuppressive Efficacy of Sirolimus

| Animal Model | Transplant Type | Dosing | Outcome | Reference |

| Rat | Heart Allograft | 0.08 mg/kg/day (continuous IV infusion) | Extended Mean Survival Time to 34.4 +/- 12.1 days (vs. 6.3 +/- 0.5 days for control) | [5] |

| Rat | Heart Allograft | 0.8 mg/kg/day (continuous IV infusion) | Extended Mean Survival Time to 74.1 +/- 20.2 days | [5] |

| Porcine | Coronary Artery Stenting | Not specified | Reduced neointimal proliferation | [7] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the immunosuppressive properties of compounds like this compound.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the inhibitory effect of a test compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

1. Isolation and Preparation of Human T-cells:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

- Enrich for T-cells from the PBMC population using a negative selection method (e.g., RosetteSep™ Human T Cell Enrichment Cocktail).

- Wash the enriched T-cells with Phosphate-Buffered Saline (PBS).

2. CFSE Labeling:

- Resuspend T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

- Prepare a working solution of CFSE in PBS (e.g., 5 µM).

- Add the CFSE working solution to the cell suspension for a final concentration of 1-5 µM.

- Incubate for 10-15 minutes at 37°C, protected from light.

- Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% Fetal Bovine Serum - FBS).

- Wash the cells three times with complete RPMI-1640 medium.

3. Cell Culture and Treatment:

- Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.

- Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.

- Prepare serial dilutions of this compound (or other test compounds) in complete RPMI-1640 medium. A suggested starting concentration range is 10 µM down to 1 nM, including a DMSO vehicle control.

- Add 50 µL of the compound dilutions to the respective wells.

4. T-Cell Stimulation:

- Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium (e.g., 1 µg/mL final concentration for each).

- Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).

- The final volume in each well should be 200 µL.

5. Incubation and Data Acquisition:

- Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.

- Harvest the cells from each well and wash with FACS buffer (PBS with 2% FBS).

- Analyze the cells by flow cytometry, measuring the CFSE fluorescence intensity to determine the extent of cell proliferation based on dye dilution.

Cytokine Secretion Assay

This protocol describes a method to identify and quantify cytokine-secreting cells using a cytokine secretion assay and flow cytometry.

1. Cell Preparation and Stimulation:

- Prepare a single-cell suspension of PBMCs or purified T-cells.

- Stimulate the cells with a specific antigen or a polyclonal stimulus (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) for a defined period (e.g., 3-16 hours).

2. Labeling with Cytokine Catch Reagent:

- Wash the stimulated cells with a cold buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).

- Resuspend the cells in cold culture medium.

- Add a cytokine-specific catch reagent (a bi-specific antibody-conjugate that binds to a cell surface marker and the cytokine of interest) and incubate on ice for 5-10 minutes.

3. Cytokine Secretion and Capture:

- Resuspend the cells in warm culture medium at a concentration that allows for efficient capture of secreted cytokines (e.g., 1 x 10^6 cells/mL).

- Incubate at 37°C for a defined period (e.g., 45 minutes) with gentle agitation to allow cytokine secretion and capture by the cell-surface-bound catch reagent.

4. Staining and Data Analysis:

- Stop the secretion process by adding cold buffer.

- Centrifuge the cells in the cold and discard the supernatant.

- Resuspend the cells and stain with a fluorescently labeled anti-cytokine detection antibody.

- Co-stain with antibodies against cell surface markers (e.g., CD4, CD8) to identify the cytokine-producing cell population.

- Analyze the cells by flow cytometry to quantify the percentage of cytokine-secreting cells within specific T-cell subsets.

Visualization of Signaling Pathways and Workflows

This compound Mechanism of Action: mTORC1 Signaling Pathway

Caption: this compound binds to FKBP12, inhibiting mTORC1 and blocking T-cell proliferation.

Experimental Workflow: In Vitro T-Cell Proliferation Assay

Caption: Workflow for assessing this compound's effect on T-cell proliferation via CFSE assay.

Conclusion

Early-stage research indicates that this compound is a potent immunosuppressive agent, acting through the well-established mTORC1 inhibition pathway, analogous to sirolimus and everolimus. While its primary clinical application has been in drug-eluting stents, its mechanism of action strongly supports its potential for broader immunosuppressive therapies. The lack of extensive, publicly available preclinical data specifically on this compound for systemic immunosuppression highlights an area for future research. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the immunosuppressive properties of this compound. Further studies are warranted to establish its specific potency and therapeutic window for applications beyond cardiology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Allospecific Regulatory Effects of Sirolimus and Tacrolimus in the Human Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunosuppressive regimens in porcine transplantation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Everolimus and sirolimus in transplantation-related but different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Lipophilicity and Bioavailability of Umirolimus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro lipophilicity and bioavailability of Umirolimus (also known as Biolimus A9), a highly lipophilic, semi-synthetic derivative of sirolimus.[1] this compound is primarily utilized as an immunosuppressive drug in drug-eluting stents (DES) to prevent restenosis following angioplasty.[2] Its efficacy is intrinsically linked to its physicochemical properties, which govern its release from the stent, penetration into vessel wall tissue, and interaction with its molecular target. This document details the experimental methodologies used to characterize these properties and presents a summary of its molecular mechanism.

Lipophilicity of this compound

Lipophilicity, the "fat-loving" characteristic of a molecule, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] For a drug like this compound delivered from a stent, high lipophilicity facilitates rapid absorption into the vessel wall and retention within smooth muscle cell membranes, enabling sustained local drug action.[1] This property is typically quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).[5][6]

-

LogP : The ratio of the concentration of a compound in a non-polar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It applies to the neutral (unionized) form of the molecule.[5][7]

-

LogD : The ratio of the sum of all forms of a compound (ionized and unionized) in an organic solvent to the sum of all forms in an aqueous buffer at a specific pH.[6][8]

Quantitative Lipophilicity Data

| Compound | Parameter | Value | Reference |

| This compound | XLogP3 (Computed) | 6.8 | PubChem[9] |

| Sirolimus | LogP | ~4.4 | (Comparative)[10] |

Table 1: Physicochemical Properties of this compound and Sirolimus.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and "gold standard" technique for experimentally determining partition coefficients.[4][5][11]

Objective: To determine the distribution coefficient (LogD) of this compound between n-octanol and a buffered aqueous solution at a physiological pH (e.g., 7.4).

Materials:

-

This compound

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer, pH 7.4 (e.g., phosphate-buffered saline, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker or rotator

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)[5]

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol by mixing it with the aqueous buffer and allowing the phases to separate. Do the same for the aqueous buffer with n-octanol. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of this compound in the chosen phase (typically n-octanol due to its high lipophilicity).

-

Partitioning: Add equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous buffer to a glass vial.[6] Add the this compound stock solution.

-

Equilibration: Securely cap the vial and place it on a mechanical shaker. Agitate the mixture for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[6] The temperature should be controlled and recorded.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Sampling: Carefully collect an aliquot from both the n-octanol (upper) phase and the aqueous (lower) phase.

-

Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC or LC-MS/MS.[5]

-

Calculation: Calculate the LogD using the following formula: LogD = log10 ( [this compound]octanol / [this compound]aqueous )

Experimental Workflow: Lipophilicity Determination

Caption: Workflow for Shake-Flask LogD Determination.

In Vitro Bioavailability of this compound

While systemic bioavailability is critical for orally administered drugs, for this compound in a DES, bioavailability refers to the rate and extent to which the drug becomes available at the site of action—the vessel wall. In vitro models are essential for predicting this local absorption and identifying potential barriers.[12][13][14]

The Caco-2 permeability assay is a widely used in vitro model that simulates the human intestinal barrier.[15][16][17] Although designed for oral absorption, its principles are valuable for assessing the general membrane permeability of a compound. High permeability in a Caco-2 model suggests a strong potential for passive diffusion across cell membranes, a key process for drug uptake from a stent into tissue.

Quantitative Bioavailability Data

Specific in vitro permeability data (e.g., Papp values) for this compound were not found in the search results. However, its high lipophilicity strongly suggests that it would be a compound with high permeability, likely absorbed via passive diffusion. For highly lipophilic compounds, experimental modifications such as adding bovine serum albumin (BSA) to the basolateral side may be needed to improve recovery and mimic in vivo sink conditions.[18]

| Parameter | Description | Expected Value for this compound |

| Papp (A-B) | Apparent Permeability Coefficient (Apical to Basolateral) | High (>10 x 10⁻⁶ cm/s) |

| Efflux Ratio (Papp(B-A)/Papp(A-B)) | Indicates if the drug is a substrate for efflux transporters (e.g., P-gp).[17] | Low (<2), suggesting passive transport dominates.[19] |

Table 2: Expected In Vitro Permeability Profile for this compound.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM) with supplements (FBS, non-essential amino acids, antibiotics)

-

Transwell™ permeable supports (e.g., 12- or 24-well plates)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

This compound

-

Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

-

Analytical instrumentation (LC-MS/MS)

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.[17][19]

-

Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

-

Transport Experiment (Apical to Basolateral - A→B):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing this compound (and 1-5% DMSO for solubility) to the apical (donor) compartment.[18]

-

Add fresh transport buffer (potentially with 4% BSA to act as a sink) to the basolateral (receiver) compartment.[18]

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.

-

-

Transport Experiment (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction, adding the drug to the basolateral compartment and sampling from the apical side.

-

Sample Analysis: Quantify the concentration of this compound in all collected samples using LC-MS/MS.

-

Calculation of Papp: The apparent permeability coefficient is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

-

A is the surface area of the permeable membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

-

Experimental Workflow: Caco-2 Assay

Caption: Workflow for Caco-2 Bidirectional Permeability Assay.

Mechanism of Action and Signaling Pathway

This compound exerts its antiproliferative and immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[2][20]

The mechanism involves the following key steps:

-

Binding to FKBP12: this compound, like sirolimus, passively diffuses into the cell and forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][2][21]

-

Inhibition of mTORC1: The this compound-FKBP12 complex then binds to and specifically inhibits mTOR Complex 1 (mTORC1).[2] mTORC1 is a multi-protein complex that includes mTOR, Raptor, and GβL.[22]

-

Downstream Effects: Inhibition of mTORC1 blocks the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[23][24]

-

Cell Cycle Arrest: The deactivation of these downstream targets disrupts protein synthesis and leads to cell cycle arrest in the G1 phase, preventing the transition to the S phase where DNA replication occurs.[2][21][25] This action effectively halts the proliferation of smooth muscle cells, which is the primary cause of restenosis.[1][2] It also inhibits the proliferation of T-lymphocytes, contributing to its immunosuppressive effects.[2][25]

mTOR Signaling Pathway and this compound Inhibition

Caption: mTORC1 signaling pathway and its inhibition by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. omicsonline.org [omicsonline.org]

- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 6. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]

- 16. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caco-2 Permeability | Evotec [evotec.com]

- 18. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 25. drugs.com [drugs.com]

Umirolimus binding affinity to FKBP12 protein

An In-depth Technical Guide to the Binding Affinity of Umirolimus with the FKBP12 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of this compound to the FKBP12 protein. This compound, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant utilized primarily in drug-eluting stents to prevent restenosis. Its mechanism of action is initiated by the formation of a high-affinity complex with the FK506-binding protein 12 (FKBP12), which subsequently inhibits the mammalian target of rapamycin (mTOR), a crucial regulator of cell proliferation and growth.

Quantitative Binding Affinity Data

The binding affinities of various ligands to FKBP12 have been determined using a range of biophysical techniques. The following table summarizes key binding constants for compounds structurally related to this compound, providing a benchmark for its anticipated high-affinity interaction.

| Compound | Binding Parameter | Value (nM) | Assay Method |

| Sirolimus (Rapamycin) | Kd | 0.2 | SPR |

| IC50 | 2.3 - 1000 | Competitive Binding Assays | |

| Everolimus | - | Lower affinity than Sirolimus | Inferred from clinical observations |

| Tacrolimus (FK506) | Kd | 0.4 | Multiple Assay Types |

| Ki | 1.7 | Peptidyl-prolyl cis-trans isomerization assay |

Experimental Protocols

The determination of binding affinity between a small molecule ligand like this compound and a protein such as FKBP12 is fundamental to drug development. A commonly employed and robust method for such characterization is the Fluorescence Polarization (FP) Competition Assay .

Fluorescence Polarization Competition Assay Protocol

This method measures the change in the polarization of fluorescent light emitted from a labeled ligand (tracer) upon binding to a protein. Unlabeled ligands (competitors, such as this compound) will displace the fluorescent tracer, leading to a decrease in polarization, which can be used to determine the binding affinity of the competitor.

Materials:

-

Recombinant human FKBP12 protein

-

Fluorescently labeled FKBP12 ligand (e.g., a fluorescein-conjugated synthetic ligand)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.4)

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescently labeled FKBP12 ligand in an appropriate solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound and control compounds (e.g., sirolimus) in the assay buffer.

-

Prepare a solution of FKBP12 protein in the assay buffer at a concentration determined by prior titration experiments to be optimal for the assay window.

-

-

Assay Setup:

-

Add a fixed concentration of the fluorescently labeled ligand to all wells of the microplate.

-

Add the serially diluted this compound or control compounds to the respective wells. Include wells with no competitor (maximum polarization) and wells with a saturating concentration of a known high-affinity binder (minimum polarization).

-

Initiate the binding reaction by adding the FKBP12 protein solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The raw fluorescence polarization data is plotted against the logarithm of the competitor concentration.

-

The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the protein.

-

Experimental Workflow Diagram

Fluorescence Polarization Competition Assay Workflow.

Signaling Pathways

The biological effect of this compound is mediated through its interaction with FKBP12 and the subsequent inhibition of the mTOR signaling pathway. The formation of the this compound-FKBP12 complex creates a novel molecular surface that binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).

mTOR Signaling Pathway Inhibition by this compound-FKBP12 Complex

Inhibition of the mTORC1 signaling pathway by the this compound-FKBP12 complex.

Pathway Description:

-

This compound enters the cell and binds to the cytosolic protein FKBP12.

-

This binding event forms the this compound-FKBP12 complex.

-

The complex then binds to the FRB domain of mTOR, a core component of the mTORC1 complex.

-

This interaction allosterically inhibits the kinase activity of mTORC1.

-